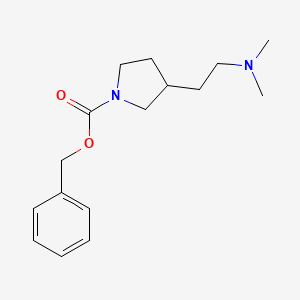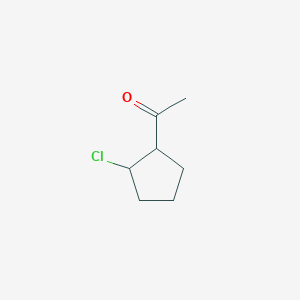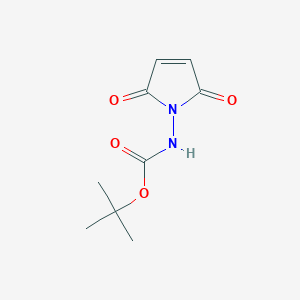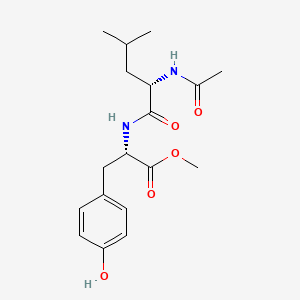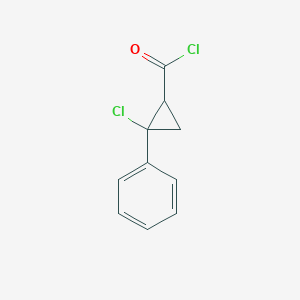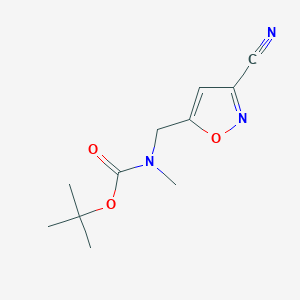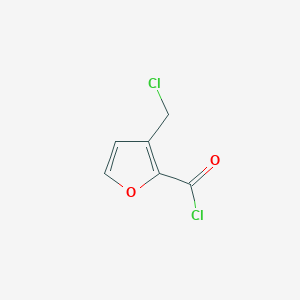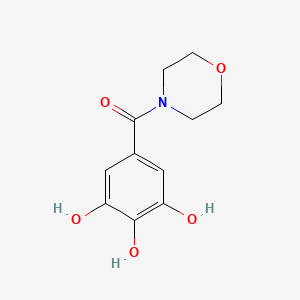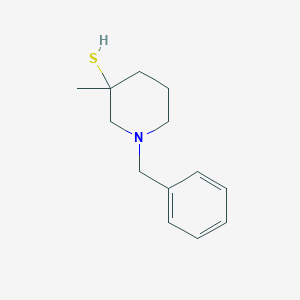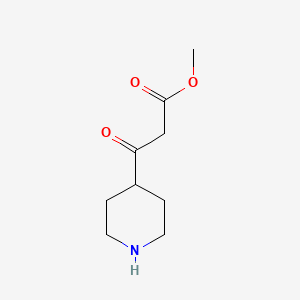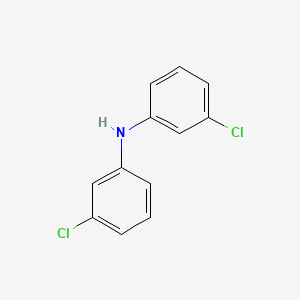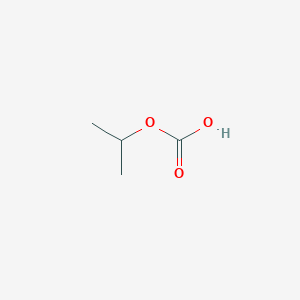
Isopropyl hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl hydrogen carbonate, also known as carbonic acid, mono(1-methylethyl) ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid that is used in various chemical processes and applications. The compound is known for its reactivity and versatility in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isopropyl hydrogen carbonate can be synthesized through the reaction of isopropanol with carbon dioxide. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction can be represented as follows:
Isopropanol+Carbon Dioxide→Isopropyl Hydrogen Carbonate
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors to increase the yield of the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. Catalysts such as metal oxides or supported metal catalysts are commonly used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form isopropanol and carbon monoxide.
Substitution: this compound can participate in substitution reactions where the hydrogen carbonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Isopropanol and carbon monoxide.
Substitution: Various substituted carbonates depending on the reagents used.
Applications De Recherche Scientifique
Isopropyl hydrogen carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbonates.
Industry: this compound is used in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of isopropyl hydrogen carbonate involves its ability to act as a carbonylating agent. It can donate a carbonyl group to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Isopropyl hydrogen carbonate can be compared with other similar compounds such as:
Dimethyl carbonate: Similar in structure but with two methyl groups instead of an isopropyl group.
Diethyl carbonate: Contains two ethyl groups instead of an isopropyl group.
Ethylene carbonate: A cyclic carbonate with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the isopropyl group, which imparts distinct chemical properties compared to other carbonates. Its versatility in various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
propan-2-yl hydrogen carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2)7-4(5)6/h3H,1-2H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIHJODVQGBOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347135 |
Source


|
| Record name | Isopropyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44593-85-3 |
Source


|
| Record name | Isopropyl hydrogen carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
